molecular formula C16H14N2O B6350643 (3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one CAS No. 73271-41-7

(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one

Cat. No.: B6350643
CAS No.: 73271-41-7
M. Wt: 250.29 g/mol
InChI Key: ISVODKXPQNTMCZ-UHFFFAOYSA-N
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Description

(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core substituted with a methyl group and a 4-methylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 1-methyl-2,3-dihydro-1H-indol-2-one with 4-methylbenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imino group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with similar structural features.

    3-Methoxyphenylboronic acid: A boronic acid derivative with related chemical properties.

    Methyl 4-fluorobenzoate: An ester with comparable functional groups.

Uniqueness

(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-3-(4-methylphenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)18(2)16(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVODKXPQNTMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384670
Record name CHEMBL570930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80110-08-3
Record name CHEMBL570930
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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